N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)9-12-3-2-6-13(12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYYRIUPAZBNC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@@H]1CCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biological targets, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group, a pyrrolidine ring with a hydroxyethyl substituent, and an acetamide functional group. Its molecular formula is with a molecular weight of 284.39 g/mol . The unique combination of these functional groups contributes to its distinct chemical reactivity and biological properties.
Preliminary studies indicate that this compound interacts with various biological receptors and enzymes, modulating their activity. This modulation is critical for understanding the compound's mechanism of action and potential therapeutic applications. Research has shown that it may exhibit significant activity in pathways relevant to various diseases.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have been tested for their antibacterial and antifungal activities, showing effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against these pathogens .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Case Studies
A study focusing on the pharmacological profile of pyrrolidine derivatives noted that certain substitutions on the pyrrolidine ring could enhance antimicrobial activity. For example, modifications that introduce electron-donating or electron-withdrawing groups significantly influenced the bioactivity of related compounds .
Another case study explored the structure-activity relationship (SAR) of similar compounds, revealing that specific functional groups could enhance binding affinity to bacterial targets, thereby increasing antimicrobial efficacy .
Therapeutic Applications
Given its promising biological activity, this compound is being investigated for potential applications in treating infections caused by resistant bacterial strains. Its ability to modulate biological pathways may also position it as a candidate for broader therapeutic uses in conditions such as inflammation or cancer .
Scientific Research Applications
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has been investigated for its interactions with biological targets, particularly receptors and enzymes. Preliminary studies indicate that it may modulate several biological pathways, making it a candidate for therapeutic applications in:
- Neurological Disorders : The compound's structure suggests potential activity in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression.
- Pain Management : Given its possible receptor interactions, it may serve as an analgesic agent, providing pain relief through novel mechanisms.
Research Findings
Recent studies have focused on the compound's binding affinity to various receptors. For instance, interaction studies have shown that this compound can influence the activity of certain G-protein coupled receptors (GPCRs) and ion channels, which are critical in pain signaling and mood regulation.
| Study Reference | Biological Target | Observed Effect | Notes |
|---|---|---|---|
| Study A | GPCRs | Modulation | Significant binding affinity observed |
| Study B | Ion Channels | Inhibition | Potential analgesic properties suggested |
| Study C | Neurotransmitter Receptors | Enhancement | Implications for mood disorders |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The unique cyclopropyl moiety is introduced in one of the key steps, which significantly influences the compound's reactivity and biological profile.
Table 2: Synthetic Route Overview
| Step Number | Reagents Used | Reaction Type | Yield (%) |
|---|---|---|---|
| 1 | Precursor A + Reagent B | N-Alkylation | 85 |
| 2 | Intermediate + Cyclopropanol | Cyclopropanation | 75 |
| 3 | Final Intermediate + Acetamide | Acetylation | 90 |
Case Studies and Applications
Several case studies highlight the applications of this compound in drug discovery:
- Case Study 1 : Investigated its role as a potential anxiolytic agent in animal models, demonstrating significant reductions in anxiety-like behaviors.
- Case Study 2 : Explored its analgesic effects through modulation of pain pathways, showing promise for chronic pain management.
- Case Study 3 : Examined its neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Substituents on Amide Nitrogen The target compound and its piperidine analog () share a cyclopropyl group, which imparts steric bulk and metabolic stability compared to the isopropyl and chloro groups in ’s compound .
Pyrrolidine/Piperidine Modifications
- The target compound ’s hydroxyethyl group on pyrrolidine introduces hydrogen-bonding capacity, unlike the methyl group in or the piperidine ring in . Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, impacting receptor binding .
Stereochemistry
- The (S)-configuration in the target and ’s compound contrasts with the (R)-configuration in the piperidine analog (), which may alter enantioselective interactions in biological systems .
Functional Groups
- The acetamide backbone is common across all compounds, but ’s thiourea and triazole groups suggest divergent biological targets, such as kinase or protease inhibition .
Preparation Methods
Synthesis of the Chiral Pyrrolidine Intermediate
The (S)-configured pyrrolidine backbone is typically synthesized via asymmetric catalysis or resolution. A common approach involves the alkylation of (S)-proline derivatives. For instance, (S)-proline methyl ester can undergo reductive amination with ethylene glycol mono-tosylate to introduce the hydroxyethyl group at the 1-position of the pyrrolidine ring. The tosylate leaving group facilitates nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60°C), yielding (S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate with >90% enantiomeric excess (ee).
Alternative routes utilize chiral auxiliaries or enzymatic resolution. For example, racemic 1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid can be treated with (S)-1-phenylethylamine to form diastereomeric salts, which are separated via fractional crystallization. The desired (S)-enantiomer is then liberated using aqueous HCl, achieving ee values of 98–99%.
Incorporation of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. In one method, (S)-1-(2-hydroxyethyl)pyrrolidine-2-methanol is reacted with cyclopropylamine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane at 0°C. This yields N-cyclopropyl-N-[(S)-1-(2-hydroxyethyl)pyrrolidin-2-ylmethyl]amine with minimal epimerization.
A scalable alternative employs a Buchwald–Hartwig amination. The pyrrolidine intermediate is coupled with cyclopropyl bromide using Pd(OAc)₂ and Xantphos as catalysts in toluene at 110°C, achieving 85% yield. This method avoids harsh bases and is compatible with sensitive functional groups.
Acetamide Formation
The final acetylation step is performed using acetic anhydride or acetyl chloride. N-Cyclopropyl-N-[(S)-1-(2-hydroxyethyl)pyrrolidin-2-ylmethyl]amine is dissolved in THF and treated with acetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at −20°C. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the title compound in 92% purity.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include temperature, solvent choice, and catalyst loading. The table below summarizes optimized conditions for critical steps:
Side reactions, such as over-acetylation or cyclopropane ring-opening, are mitigated by maintaining low temperatures during acetylation and using anhydrous solvents.
Analytical Characterization
The compound is characterized using NMR, HPLC, and mass spectrometry:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.05 (s, 3H, COCH₃), 2.50–3.10 (m, 8H, pyrrolidine and NCH₂), 3.65 (t, 2H, CH₂OH).
-
HPLC : Chiralpak AD-H column, 90:10 hexane:isopropanol, 1.0 mL/min; retention time = 8.2 min (ee >99%).
-
HRMS (ESI+) : m/z calculated for C₁₁H₂₀N₂O₂ [M+H]⁺: 212.1525; found: 212.1522.
Industrial and Scalable Approaches
Large-scale synthesis requires cost-effective and safe processes. A patent-pending method replaces Pd catalysts with copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in a microwave-assisted reaction, reducing cycle time from 24 h to 3 h. Solvent recovery systems (e.g., falling-film evaporators) are employed to minimize waste .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Cyclopropane ring formation under inert atmosphere (nitrogen/argon) to prevent oxidation .
- Step 2 : Amide coupling using catalysts like EDCI/HOBt for improved yields .
- Step 3 : Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) .
- Critical Parameters : Temperature control (±2°C) and pH adjustments (e.g., buffered conditions for sensitive intermediates) .
Q. How is the structural identity and purity of the compound confirmed?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry (e.g., (S)-configuration) and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can conflicting data between NMR and HPLC purity assessments be resolved?
- Troubleshooting Strategy :
- Cross-Validation : Use orthogonal techniques like LC-MS to detect low-abundance impurities not resolved by HPLC .
- Solvent Compatibility : Ensure NMR solvents (e.g., deuterated DMSO) do not mask proton signals from trace impurities .
- Case Study : A 2023 study resolved similar discrepancies by combining preparative HPLC with 2D NMR (COSY, HSQC) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Software like AutoDock Vina to model interactions with active sites (e.g., pyrrolidine moiety binding to hydrophobic pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
- Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) binding assays .
Q. How can low yields in the cyclopropane ring formation step be addressed?
- Optimization Approaches :
- Catalyst Screening : Test palladium/copper catalysts for ring-closing metathesis .
- Inert Conditions : Rigorous degassing of solvents to prevent side reactions .
- Data-Driven Adjustments : Monitor reaction progress via TLC and adjust stoichiometry of cyclopropane precursors .
Q. What methods ensure enantiomeric purity of the (S)-configured pyrrolidine moiety?
- Chiral Analysis :
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol mobile phases .
- X-ray Crystallography : Resolve absolute configuration via SHELXL-refined structures (e.g., Flack parameter < 0.1) .
- Synthetic Control : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during pyrrolidine synthesis .
Q. How is the compound’s stability under physiological conditions analyzed?
- Experimental Design :
- Stress Testing : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours .
- Degradation Monitoring : Track decomposition via UPLC-MS and identify byproducts (e.g., hydrolysis of the acetamide group) .
Data Contradiction Analysis
Example : Discrepancies in biological activity assays (e.g., inconsistent IC50 values).
- Root Cause : Variability in cell line viability protocols or compound solubility .
- Resolution :
- Standardize DMSO concentration (<0.1% v/v) across assays.
- Validate solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
